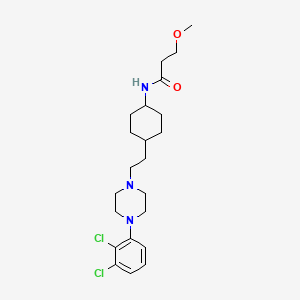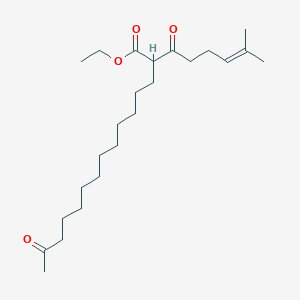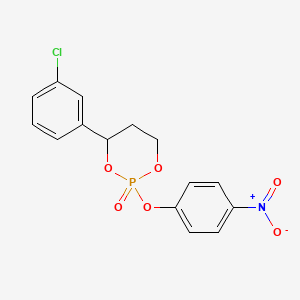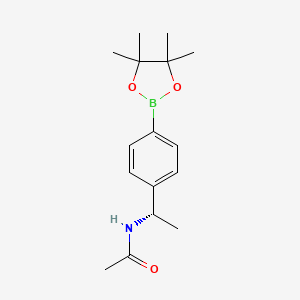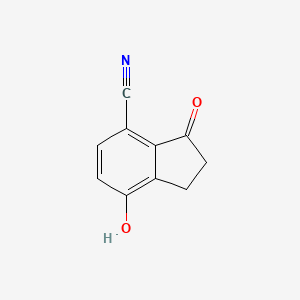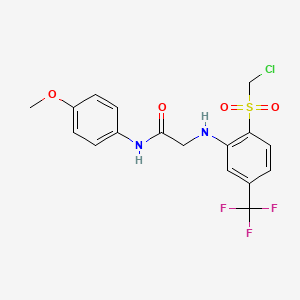
2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloromethylsulfonyl group, a trifluoromethyl group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the chloromethylation of a suitable aromatic compound, followed by sulfonylation to introduce the sulfonyl group. The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction . The final step involves the coupling of the intermediate with 4-methoxyphenylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloromethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, while the methoxyphenyl group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-((2-((Chloromethyl)sulfonyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide: Lacks the trifluoromethyl group, which may affect its binding affinity and biological activity.
2-((2-((Methyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide: Lacks the chloromethyl group, which may reduce its ability to form covalent bonds with proteins.
2-((2-((Chloromethyl)sulfonyl)-5-(methyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide: Lacks the trifluoromethyl group, which may affect its chemical stability and reactivity.
Uniqueness
The presence of both the chloromethylsulfonyl and trifluoromethyl groups in 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide makes it unique
Properties
Molecular Formula |
C17H16ClF3N2O4S |
|---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
2-[2-(chloromethylsulfonyl)-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16ClF3N2O4S/c1-27-13-5-3-12(4-6-13)23-16(24)9-22-14-8-11(17(19,20)21)2-7-15(14)28(25,26)10-18/h2-8,22H,9-10H2,1H3,(H,23,24) |
InChI Key |
HPTVYJSMHZJVMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC2=C(C=CC(=C2)C(F)(F)F)S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


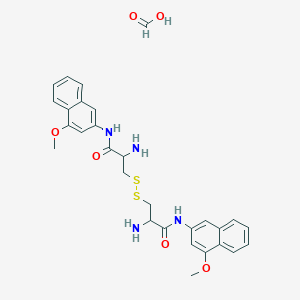
![2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B14081662.png)
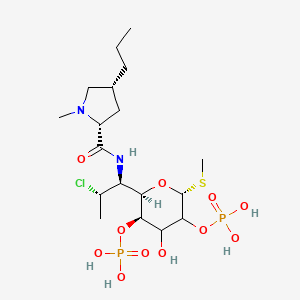
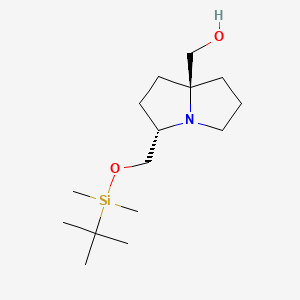
![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
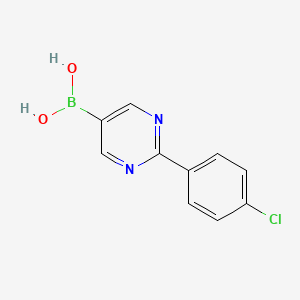
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
